molecular formula C16H20N2O2S2 B2623266 1-(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone CAS No. 1396675-40-3

1-(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone

Cat. No.: B2623266
CAS No.: 1396675-40-3
M. Wt: 336.47
InChI Key: WILWXOMITLWYOU-UHFFFAOYSA-N
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Description

1-(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone is a complex organic compound featuring a piperazine ring substituted with hydroxyethyl and thiophene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone typically involves multi-step organic reactions. One common method includes:

    Formation of the piperazine ring: Starting with ethylenediamine and a suitable dihaloalkane.

    Substitution reactions: Introducing the thiophene groups through nucleophilic substitution reactions.

    Hydroxylation: Adding the hydroxyethyl group via hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide.

Industrial Production Methods

Industrial production may involve similar synthetic routes but optimized for large-scale production. This includes:

    Catalysis: Using catalysts to increase reaction efficiency.

    Continuous flow reactors: For better control over reaction conditions and scalability.

    Purification: Employing techniques like crystallization, distillation, and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove oxygen functionalities using reducing agents like lithium aluminum hydride.

    Substitution: The thiophene rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Introduction of various functional groups onto the thiophene rings.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions.

    Materials Science: Incorporated into polymers for enhanced properties.

Biology

    Biochemical Studies: Investigated for its interactions with biological macromolecules.

Medicine

    Drug Development: Explored for potential therapeutic applications due to its unique structure.

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 1-(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone involves its interaction with specific molecular targets. The hydroxyethyl and thiophene groups can form hydrogen bonds and π-π interactions with proteins and enzymes, affecting their activity. The piperazine ring can also interact with receptors in biological systems, modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(2-Hydroxyethyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone
  • 1-(4-(2-Hydroxy-2-(furan-2-yl)ethyl)piperazin-1-yl)-2-(furan-2-yl)ethanone

Uniqueness

1-(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone is unique due to the presence of two thiophene rings, which can enhance its electronic properties and potential interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

1-[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]-2-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S2/c19-14(15-4-2-10-22-15)12-17-5-7-18(8-6-17)16(20)11-13-3-1-9-21-13/h1-4,9-10,14,19H,5-8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WILWXOMITLWYOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(C2=CC=CS2)O)C(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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